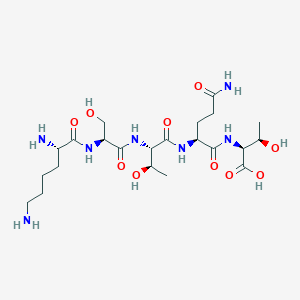
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine is a peptide composed of five amino acids: lysine, serine, threonine, glutamine, and threonine This compound is a segment of larger peptides and proteins, playing a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides, followed by purification and characterization.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.
Substitution: Amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Aldehydes or ketones from serine and threonine residues.
Reduction: Thiols from disulfide bonds.
Substitution: Alkylated or acylated lysine residues.
Applications De Recherche Scientifique
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential in developing peptide-based therapeutics and drug delivery systems.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine depends on its specific biological context. Generally, peptides like this one interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:
Receptors: Binding to cell surface receptors to initiate signaling cascades.
Enzymes: Acting as substrates or inhibitors for specific enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-alanine: Similar structure but with alanine instead of threonine.
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-valine: Contains valine instead of threonine.
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-phenylalanine: Phenylalanine replaces threonine.
Uniqueness
L-Lysyl-L-seryl-L-threonyl-L-glutaminyl-L-threonine is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of two threonine residues can influence its conformation and interactions with other molecules, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
659737-99-2 |
|---|---|
Formule moléculaire |
C22H41N7O10 |
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C22H41N7O10/c1-10(31)16(28-20(36)14(9-30)27-18(34)12(24)5-3-4-8-23)21(37)26-13(6-7-15(25)33)19(35)29-17(11(2)32)22(38)39/h10-14,16-17,30-32H,3-9,23-24H2,1-2H3,(H2,25,33)(H,26,37)(H,27,34)(H,28,36)(H,29,35)(H,38,39)/t10-,11-,12+,13+,14+,16+,17+/m1/s1 |
Clé InChI |
KZROCQKLCIZHKC-RFRODDETSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


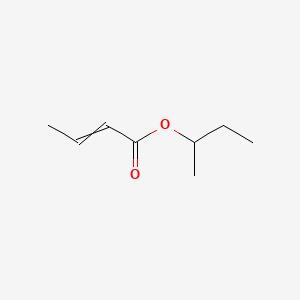
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)

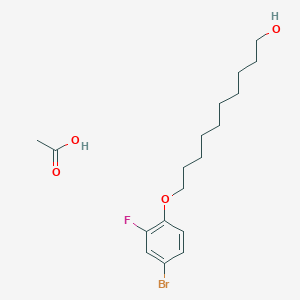


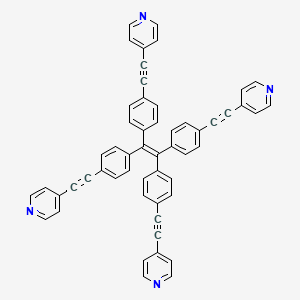
methanone](/img/structure/B12517827.png)

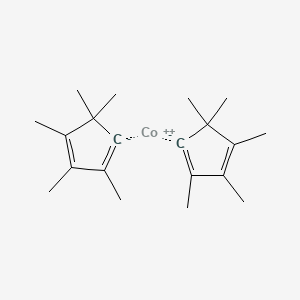
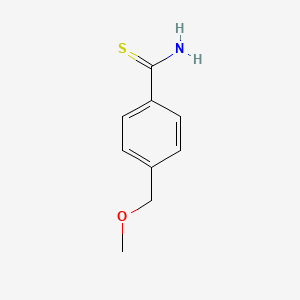
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
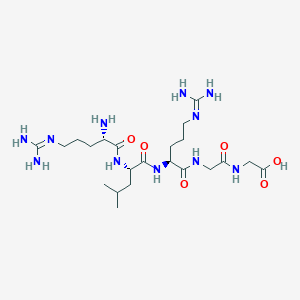
![2-Methoxy-1-oxaspiro[4.5]decan-8-ol](/img/structure/B12517863.png)
